N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
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Overview
Description
N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives and appropriate coupling reagents.
Final coupling: The final step involves coupling the thiazole derivative with the ethoxyphenyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-methoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
- N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]propanediamide
Uniqueness
N’-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-28-18-12-8-7-11-17(18)25-21(27)20(26)23-14-13-19-15(2)24-22(29-19)16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYAWNXOJLKNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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